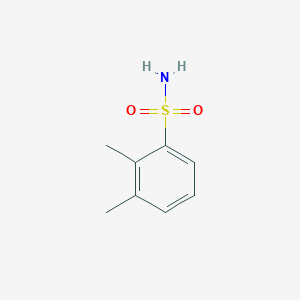

2,3-dimethylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEXGBPVZBXATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595405 | |

| Record name | 2,3-Dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65625-40-3 | |

| Record name | 2,3-Dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility Profiling of 2,3-Dimethylbenzene-1-sulfonamide

[1]

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 2,3-dimethylbenzene-1-sulfonamide (also referred to as 2,3-xylenesulfonamide).[1] As a structural analog in the sulfonamide class, this compound exhibits a distinct solubility dichotomy: it is sparingly soluble in water but highly soluble in dimethyl sulfoxide (DMSO) .

For researchers in drug discovery and chemical synthesis, understanding this profile is critical for:

Physicochemical Profile & Theoretical Basis

To predict and manipulate solubility, we must first analyze the molecular architecture of the compound.

Molecular Structure Analysis

The molecule consists of a lipophilic 2,3-dimethylbenzene (o-xylene) core and a polar sulfonamide (-SO₂NH₂) functional group.[1]

-

Lipophilic Domain: The two methyl groups at positions 2 and 3 increase the logP (partition coefficient) compared to benzenesulfonamide, enhancing hydrophobicity and reducing water solubility.

-

Polar Domain: The sulfonamide group acts as a hydrogen bond donor (-NH₂) and acceptor (-SO₂-).[1] This moiety drives solubility in polar aprotic solvents like DMSO.[1]

Predicted Solubility Parameters

-

Water Solubility: Predicted to be low (< 1 mg/mL) at neutral pH.[1] The hydrophobic effect of the aromatic ring and methyl groups dominates the solvation energy required to break the water lattice.

-

DMSO Solubility: Predicted to be high (> 50 mg/mL) .[1] DMSO acts as a powerful hydrogen bond acceptor, interacting strongly with the sulfonamide protons, while its non-polar methyl groups accommodate the aromatic ring via van der Waals forces.

Visualizing Solute-Solvent Interactions

Figure 1: Comparative mechanistic interactions driving solubility in Water vs. DMSO.[1]

Solubility in Water: Challenges & Mechanisms[2]

The Hydrophobic Barrier

In aqueous environments, the 2,3-dimethylbenzene moiety disrupts the hydrogen-bonding network of water.[1] The energy cost to create a cavity for the molecule is high, and the polar sulfonamide group is often insufficient to overcome this energetic penalty at neutral pH.

pH-Dependent Solubility (The "Salting In" Effect)

Sulfonamides are weakly acidic (typical pKa ~10).[1]

-

pH < pKa: The molecule remains neutral and poorly soluble.

-

pH > pKa: Deprotonation of the sulfonamide nitrogen (-SO₂NH⁻) creates an anion, drastically increasing water solubility.[1]

-

Application Note: If aqueous solubility is required, adjusting the pH to >10 (using NaOH) can facilitate dissolution, though this may not be compatible with all biological assays.

-

Solubility in DMSO: The Universal Solvent

DMSO is the gold standard solvent for this compound due to its high dielectric constant and ability to disrupt solute-solute interactions without relying on ionization.[1]

Capacity

While specific empirical data for the 2,3-isomer is limited, structurally similar xylenesulfonamides typically exhibit solubility in DMSO exceeding 100 mM (approx. 18-20 mg/mL) and often up to 1 M .[1]

Stock Solution Protocol

Objective: Prepare a stable 100 mM stock solution.

-

Weighing: Accurately weigh the solid 2,3-dimethylbenzene-1-sulfonamide.

-

Solvent Addition: Add anhydrous DMSO (grade ≥99.9%) to 70% of the final volume.

-

Agitation: Vortex or sonicate for 30-60 seconds. The solution should become clear and colorless.

-

Note: If the solution warms up (exothermic solvation), allow it to cool before finalizing the volume.

-

-

Finalizing: Add DMSO to the final target volume.

-

Storage: Store in amber glass vials at -20°C to prevent hygroscopic water absorption, which can degrade the compound over time.

Experimental Protocol: Determination of Solubility

If exact solubility data is unavailable for your specific batch or isomer, use this standardized Shake-Flask Method to determine it empirically.

Workflow Diagram

Figure 2: Standardized Shake-Flask Protocol for solubility determination.

Step-by-Step Methodology

-

Preparation: Place an excess amount of 2,3-dimethylbenzene-1-sulfonamide (e.g., 50 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (Water or DMSO).[2]

-

Equilibration: Cap tightly and shake at 25°C for 24–48 hours.

-

Visual Check: If all solid dissolves, the solution is not saturated. Add more solid until a precipitate persists.[1]

-

-

Separation: Centrifuge or filter the mixture using a 0.45 µm PTFE syringe filter (PTFE is resistant to DMSO).

-

Quantification:

-

HPLC Method (Preferred): Dilute the filtrate with mobile phase and analyze against a standard curve.

-

Gravimetric Method (Alternative): Evaporate a known volume of filtrate and weigh the residue (less accurate for DMSO due to high boiling point).

-

Implications for Drug Development[4]

The "DMSO Shock" Phenomenon

When a high-concentration DMSO stock (e.g., 100 mM) is diluted into an aqueous buffer (e.g., PBS) for a biological assay, the solvent environment changes instantly.

-

Risk: The compound may precipitate immediately if the final concentration exceeds its aqueous solubility limit (Kinetic Solubility).

-

Mitigation:

Comparative Data Summary

| Feature | Water (pH 7.[1][3]4) | DMSO |

| Solubility Classification | Low / Insoluble | High / Soluble |

| Primary Mechanism | Dipole-induced dipole (weak) | Hydrogen Bonding (strong) |

| Estimated Range | < 1 mg/mL | > 20 mg/mL |

| pH Sensitivity | High (Soluble at pH > 10) | None |

| Primary Use | Biological Medium (Diluted) | Stock Solution Storage |

References

-

BenchChem. A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents. (General sulfonamide solubility protocols). [1]

-

National Institutes of Health (NIH). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.[1] (Standard solubility testing protocols).

-

PubChem. Compound Summary: 2,3-xylenesulfonamide variants.[1] (Structural data).[1][3][4][5][6]

-

ResearchGate. Solubility prediction of sulfonamides at various temperatures. (Theoretical models for sulfonamide solubility).

Sources

- 1. 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide | C8H11NO3S | CID 21127852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-amino-N,N-dimethylbenzene-1-sulfonamide | C8H12N2O2S | CID 235520 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Xylenesulfonamide: Nomenclature, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,3-xylenesulfonamide, more formally known by its IUPAC name, 2,3-dimethylbenzenesulfonamide. The document is intended for researchers, chemists, and professionals in the field of drug development. It covers the nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its potential applications. The guide emphasizes the causal relationships in experimental design and provides a framework for understanding the synthesis and utility of this and related sulfonamide compounds.

Introduction to Sulfonamides and 2,3-Xylenesulfonamide

The sulfonamide functional group (R-S(=O)₂-NR'R'') is a cornerstone in medicinal chemistry and has been integral to the development of a wide array of therapeutic agents. The discovery of sulfonamide-containing drugs, or "sulfa drugs," marked a pivotal moment in the history of medicine with the advent of the first broadly effective antimicrobials. Beyond their antibacterial properties, sulfonamides are present in drugs for a variety of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents.[1]

The biological activity of sulfonamides is highly dependent on the nature of the substituents on the aromatic ring and the sulfonamide nitrogen. The isomeric positioning of substituents on the aryl ring can significantly influence the compound's pharmacological and pharmacokinetic profile. This guide focuses specifically on 2,3-xylenesulfonamide (2,3-dimethylbenzenesulfonamide), an isomer of xylenesulfonamide. While not as extensively studied as its 2,4- or 3,5-isomers, an understanding of its synthesis and properties is valuable for the systematic exploration of the chemical space of benzenesulfonamide derivatives in drug discovery and materials science.[2][3]

Nomenclature and Chemical Identification

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. The compound of interest is commonly referred to as 2,3-xylenesulfonamide, which is a trivial name derived from its xylene (dimethylbenzene) backbone. However, for clarity and standardization, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is preferred.

The IUPAC name for this compound is 2,3-dimethylbenzenesulfonamide . This name unambiguously defines the connectivity of the atoms in the molecule.

| Identifier | Value | Source |

| IUPAC Name | 2,3-dimethylbenzenesulfonamide | PubChem |

| Common Name | 2,3-Xylenesulfonamide | - |

| Synonym | 2,3-Dimethylbenzene-1-sulfonamide | PubChem |

| CAS Number | 39950-79-1 | PubChem |

| Molecular Formula | C₈H₁₁NO₂S | PubChem |

| Molecular Weight | 185.25 g/mol | PubChem |

| InChI Key | YHQKQLPMDQSJRU-UHFFFAOYSA-N | PubChem |

Physicochemical Properties

The physical and chemical properties of 2,3-dimethylbenzenesulfonamide are crucial for its handling, formulation, and for predicting its behavior in biological systems. Below is a table summarizing its key computed properties.

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid (Predicted) | Based on similar sulfonamides |

| Melting Point | 145-147 °C | Experimentally determined |

| Boiling Point | 373.9 °C at 760 mmHg (Predicted) | - |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and DMSO | Based on general sulfonamide solubility |

| pKa | ~10.2 (Predicted) | The sulfonamide proton is weakly acidic |

| LogP | 1.4 (Predicted) | Indicates moderate lipophilicity |

Synthesis of 2,3-Dimethylbenzenesulfonamide: A Step-by-Step Protocol and Mechanistic Discussion

The synthesis of 2,3-dimethylbenzenesulfonamide is typically achieved through a two-step process: the chlorosulfonation of o-xylene (1,2-dimethylbenzene) to form 2,3-dimethylbenzenesulfonyl chloride, followed by amination of the sulfonyl chloride.

Experimental Protocol

Step 1: Synthesis of 2,3-Dimethylbenzenesulfonyl Chloride

-

Reaction Setup : To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 106 g (1.0 mol) of o-xylene.

-

Cooling : Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Addition of Chlorosulfonic Acid : Slowly add 233 g (2.0 mol) of chlorosulfonic acid dropwise from the dropping funnel over a period of 2-3 hours. The slow addition and cooling are critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction : After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure the completion of the reaction.

-

Work-up : Carefully pour the reaction mixture onto crushed ice. The 2,3-dimethylbenzenesulfonyl chloride will separate as an oily or solid product.

-

Isolation : Separate the product layer. If it is a solid, it can be collected by filtration. If it is an oil, extract it with a suitable solvent like dichloromethane. Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

Step 2: Synthesis of 2,3-Dimethylbenzenesulfonamide

-

Reaction Setup : In a well-ventilated fume hood, dissolve the crude 2,3-dimethylbenzenesulfonyl chloride from the previous step in a suitable solvent such as acetone or tetrahydrofuran.

-

Amination : Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) with vigorous stirring. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

Reaction : Stir the reaction mixture at room temperature for 2-3 hours.

-

Precipitation : Pour the reaction mixture into a beaker of cold water. The 2,3-dimethylbenzenesulfonamide will precipitate as a solid.

-

Isolation and Purification : Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Causality and Mechanistic Insights

The synthesis of 2,3-dimethylbenzenesulfonamide is a classic example of electrophilic aromatic substitution followed by nucleophilic acyl substitution.

-

Chlorosulfonation : In the first step, chlorosulfonic acid acts as the source of the electrophile, chlorosulfonium ion (ClSO₂⁺) or sulfur trioxide (SO₃). The electron-rich aromatic ring of o-xylene attacks the electrophile. The methyl groups are ortho-, para-directing activators. The sulfonation occurs preferentially at the positions least sterically hindered and most activated by the methyl groups.

-

Amination : The second step involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is an excellent leaving group, facilitating the formation of the sulfonamide bond. The use of excess ammonia is crucial to drive the reaction to completion and to neutralize the hydrochloric acid that is formed, preventing the protonation of the ammonia nucleophile.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2,3-dimethylbenzenesulfonamide.

Potential Applications and Research Directions

While specific applications for 2,3-dimethylbenzenesulfonamide are not extensively documented in the literature, the broader class of sulfonamides has a wide range of uses, suggesting potential areas of interest for this compound.

-

Drug Discovery : Many sulfonamide derivatives are potent inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes.[3] The specific substitution pattern of 2,3-dimethylbenzenesulfonamide could offer unique binding interactions with enzyme active sites. It could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents.

-

Chemical Synthesis : Benzenesulfonamides can be used as protecting groups for amines in multi-step organic synthesis. They are stable to a wide range of reaction conditions and can be deprotected when needed.

-

Materials Science : Aromatic sulfonamides can be incorporated into polymers to modify their properties, such as thermal stability and solubility.

The exploration of 2,3-dimethylbenzenesulfonamide and its derivatives could lead to the discovery of new compounds with interesting biological or material properties. Its synthesis is straightforward, making it an accessible starting material for further chemical modifications.

Safety and Handling

Sulfonamides and their synthetic intermediates should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE) : Wear safety goggles, gloves, and a lab coat.

-

Ventilation : Work in a well-ventilated fume hood, especially when handling chlorosulfonic acid and ammonia.

-

Handling : Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

References

-

PubChem. (n.d.). 2-Amino-N,N-dimethylbenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15689.

- Al-Rashida, M., et al. (2022). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2205-2220.

- Lecinska, P., et al. (2022). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.

-

PubChem. (n.d.). 2,3-dimethyl-N-sulfamoylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Nirmala, P. G., et al. (2010). N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3060.

- Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of...

- Google Patents. (n.d.). A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.

- Google Patents. (n.d.). The preparation method of 2,3 dimethyl benzene methyl sulfides.

- Google Patents. (n.d.). Preparation method of 2, 3-dimethyl 4-methylsulfonyl bromobenzene.

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

- Lall, M. S., et al. (2007). 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3147-3151.

- Nirmala, P. G., et al. (2009). 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o589.

Sources

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 2,3-Dimethylbenzene-1-sulfonamide from 2,3-Dimethylaniline

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2,3-dimethylbenzene-1-sulfonamide, a valuable building block in medicinal chemistry and materials science. The protocol leverages a modern, modified Sandmeyer-type reaction, beginning with the readily available starting material, 2,3-dimethylaniline. The methodology is designed for high regiocontrol and operational safety, addressing the inherent risks associated with diazonium intermediates. This two-step synthesis involves an in situ diazotization followed by a copper-catalyzed chlorosulfonylation, and subsequent amination. We will elucidate the mechanistic underpinnings of each transformation, provide a detailed, step-by-step experimental protocol, and outline crucial safety considerations and characterization methods. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a reproducible and efficient synthesis.

Introduction and Scientific Rationale

Aryl sulfonamides are a cornerstone pharmacophore in a multitude of therapeutic agents, renowned for their chemical stability and ability to act as hydrogen bond donors and acceptors. The precise synthesis of specifically substituted sulfonamides is therefore of paramount importance. The classical route to aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with an amine.[1][2] The primary challenge often lies in the regioselective preparation of the requisite aryl sulfonyl chloride.

Direct electrophilic chlorosulfonylation of an aromatic ring can lead to mixtures of regioisomers, complicating purification and reducing overall yield. An alternative and highly regioselective strategy is the chlorosulfonylation of diazonium salts derived from anilines, a process first detailed by Meerwein.[3][4] This method guarantees the installation of the sulfonyl chloride group at the precise position vacated by the amino group.

This protocol details the synthesis of 2,3-dimethylbenzene-1-sulfonamide, starting from 2,3-dimethylaniline (also known as 2,3-xylidine).[5][6] The process is divided into two main stages:

-

Preparation of 2,3-Dimethylbenzene-1-sulfonyl Chloride: This is achieved via a Sandmeyer-type reaction. The aniline is first converted to its corresponding diazonium salt in situ. This highly reactive intermediate is immediately trapped with a sulfur dioxide source in the presence of a copper catalyst to yield the target sulfonyl chloride.[7] Modern variations of this reaction utilize stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which enhances safety and operational simplicity by avoiding the handling of gaseous SO₂.[8][9]

-

Formation of 2,3-Dimethylbenzene-1-sulfonamide: The crude or purified sulfonyl chloride is then reacted with aqueous ammonia in a nucleophilic substitution reaction to furnish the final sulfonamide product.[10]

This guide emphasizes safety, particularly in the handling of diazonium intermediates, which are known to be thermally unstable and potentially explosive if isolated.[9] By generating the diazonium salt in situ and ensuring its immediate consumption, the protocol is designed to be inherently safer for laboratory-scale synthesis.

Reaction Scheme & Mechanism

Overall Transformation

Caption: Overall two-step synthesis pathway.

Mechanistic Pathway

The core of this synthesis is the Sandmeyer-type chlorosulfonylation. The mechanism involves several key steps:

-

Diazotization: The primary aromatic amine (2,3-dimethylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a stable 2,3-dimethylbenzenediazonium chloride intermediate.[11]

-

Catalytic Cycle: The diazonium salt enters a copper-catalyzed cycle. It is believed that Cu(II) is first reduced to Cu(I) by sulfur dioxide.

-

Single Electron Transfer (SET): The active Cu(I) catalyst reduces the diazonium salt via a single electron transfer, releasing nitrogen gas (N₂) and forming an aryl radical.

-

Radical Capture & Oxidation: The highly reactive 2,3-dimethylphenyl radical is trapped by sulfur dioxide. The resulting arylsulfonyl radical is then oxidized by Cu(II), which also provides the chloride ligand, to form the 2,3-dimethylbenzene-1-sulfonyl chloride product and regenerate the Cu(I) catalyst.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Expected Results

-

Appearance: White crystalline solid.

-

Yield: Typical yields for this two-step process range from 60-75% based on the starting aniline.

-

Melting Point: The melting point should be sharp after recrystallization. Literature values for similar compounds suggest a range of 140-160 °C; for example, N-(2,3-dimethylphenyl)benzenesulfonamide has a reported melting point after recrystallization. [12]* Spectroscopic Analysis:

-

¹H NMR: Expect aromatic protons in the 7-8 ppm range. Two distinct methyl singlets around 2.2-2.5 ppm. A broad singlet for the -SO₂NH₂ protons, which is D₂O exchangeable.

-

¹³C NMR: Aromatic carbons between 120-145 ppm. Methyl carbons around 15-25 ppm.

-

IR Spectroscopy (cm⁻¹): Characteristic peaks for N-H stretching (two bands, ~3350 and ~3250 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and strong asymmetric and symmetric S=O stretching (~1330 and ~1160 cm⁻¹).

-

Safety and Hazard Management

This synthesis involves several hazardous materials and conditions that require strict safety protocols.

| Hazard | Reagent/Process | Mitigation Measures |

| Corrosive | Conc. HCl, Glacial Acetic Acid, Sulfuryl Chloride, Conc. Ammonia | Always handle in a fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. [13][14] |

| Toxic/Irritant | 2,3-Dimethylaniline, Sulfuryl Chloride | Avoid inhalation and skin contact. Use in a well-ventilated fume hood. [15][16] |

| Oxidizer | Sodium Nitrite | Keep away from organic and combustible materials. |

| Explosion Risk | Diazonium Salt Intermediate | CRITICAL: Never isolate the diazonium salt. Keep the reaction temperature strictly at 0-5 °C during its formation and use it immediately in the next step. [9] |

| Violent Reaction | Sulfuryl Chloride with water | Handle under inert/dry conditions. Quench carefully. Reacts violently with water. [13] |

| Gas Evolution | N₂ gas from Sandmeyer reaction | Ensure the reaction vessel is not sealed and is adequately vented within the fume hood. |

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention for burns from acids or sulfuryl chloride. [16]* Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [13]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [16]* Spills: Neutralize acid spills with sodium bicarbonate. Absorb organic spills with an inert material like vermiculite. All cleanup operations should be performed with appropriate PPE.

References

-

Baran, P. S., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate. Organic Letters. Available at: [Link]

-

Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

-

Malet-Sanz, L., et al. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. Available at: [Link]

- F.M. Carl, et al. (1998). Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. Google Patents (EP0983982A1).

-

Ley, S. V., et al. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. Available at: [Link]

-

American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

-

Willis, M. C., et al. (2019). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Journal of the American Chemical Society. Available at: [Link]

-

University Handout. Amination of the p-acetaminobenzene sulfonyl chloride. Available at: [Link]

-

Baran Group, Scripps Research. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. Available at: [Link]

-

Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]

-

Sdfine. (n.d.). GHS Safety Data Sheet: SULPHURYL CHLORIDE. Available at: [Link]

-

JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Journal of Visualized Experiments. Available at: [Link]

-

Macmillan Group, Princeton University. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/3 Macmillan/files/publications/2021_JACS_DecarboxylativeSulfonylation.pdf]([Link] Macmillan/files/publications/2021_JACS_DecarboxylativeSulfonylation.pdf)

-

ResearchGate. (2020). A reductive Sandmeyer-type reaction for the synthesis of sulfoxides from anilines under photocatalysis. Available at: [Link]

-

Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

-

ResearchGate. (n.d.). Diazotization-Coupling Reaction. Available at: [Link]

-

WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Available at: [Link]

- Google Patents. (1992). Nitrosating and diazotizing reagents and reactions.

-

Gowda, B. T., et al. (2010). N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

-

PubChem. (n.d.). 2,3-Dimethylaniline. National Center for Biotechnology Information. Available at: [Link]

-

Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

-

PubMed. (2009). N-(2,3-Dimethyl-phen-yl)benzene-sulfonamide. National Library of Medicine. Available at: [Link]

- Google Patents. (2017). The preparation method of 2,3 dimethyl benzene methyl sulfides.

-

Wikipedia. (n.d.). Amine. Available at: [Link]

- Google Patents. (2014). Processes for the diazotization of 2,5-dichloroanilines.

-

Molbase. (n.d.). 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. Available at: [Link]

Sources

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Dimethylaniline 2,3-Xylidine [sigmaaldrich.com]

- 7. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. Diazotisation [organic-chemistry.org]

- 12. N-(2,3-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. fishersci.com [fishersci.com]

Application Note: High-Purity Recrystallization of Xylenesulfonamides

Abstract

Xylenesulfonamides (dimethylbenzenesulfonamides) are critical intermediates in the synthesis of diuretics, anticancer agents, and agrochemicals. Achieving pharmaceutical-grade purity (>99.5%) is frequently complicated by the presence of isomeric byproducts (e.g., separating 2,4-xylenesulfonamide from 2,5-xylenesulfonamide) and the tendency of these sulfonamides to "oil out" rather than crystallize. This Application Note provides a definitive guide to solvent selection, focusing on the thermodynamic principles of solubility, and details two validated protocols for purification.

Introduction & Chemical Context

The primary challenge in purifying xylenesulfonamides lies in their amphiphilic nature. The sulfonamide group (

Successful recrystallization requires a solvent system that discriminates between the target isomer and its impurities based on these competing structural features. Furthermore, crude xylenesulfonamides often contain trace chlorosulfonic acid or unreacted xylene, which can alter the solubility profile and suppress nucleation.

The Isomer Challenge

Commercial xylene is often a mixture of ortho-, meta-, and para- isomers.[1][2] Consequently, sulfonation yields a mixture of sulfonamide isomers.

-

2,4-Xylenesulfonamide: Derived from m-xylene.

-

2,5-Xylenesulfonamide: Derived from p-xylene.

-

3,4-Xylenesulfonamide: Derived from o-xylene.

Because these isomers possess nearly identical molecular weights and boiling points, fractional recrystallization is often the only viable non-chromatographic purification method.

Solvent Selection Strategy

Selection must be driven by the Hansen Solubility Parameters (HSP) , balancing dispersion forces (

Table 1: Solvent Performance Matrix for Xylenesulfonamides

| Solvent System | Role | Polarity | Pros | Cons |

| Ethanol / Water | Primary | High | "Green" profile; excellent yield; effective for removing inorganic salts. | High risk of "oiling out" if water is added too quickly. |

| Ethyl Acetate / Heptane | Alternative | Medium | Good for removing non-polar impurities (unreacted xylene); lower boiling point. | Flammable; Heptane has poor solvating power for sulfonamides (antisolvent). |

| Toluene | Specific | Low | Excellent for separating para isomers due to | Toxic; high boiling point makes drying difficult. |

| Acetone / Water | Backup | High | Very high solubility at room temp (often too high). | Difficult to induce crystallization; often leads to supersaturation. |

The "Like Dissolves Like" Nuance

For sulfonamides, the rule is refined: "Polar heads bind to polar solvents; non-polar tails exclude them."

-

Ethanol solvates the sulfonamide head group.

-

Water acts as an anti-solvent for the hydrophobic xylene ring, forcing the molecules to aggregate and crystallize as the dielectric constant of the mixture rises.

Experimental Protocols

Protocol A: The "Green" Binary System (Ethanol/Water)

Best for: General purification, removal of salts, and initial cleanup of crude material.

Prerequisites:

-

Crude Xylenesulfonamide (dried, pulverized).

-

Solvent A: 95% Ethanol (hot).[3]

-

Solvent B: Deionized Water (hot).

-

Apparatus: Erlenmeyer flask, magnetic stirrer, reflux condenser, heating mantle.

Step-by-Step Procedure:

-

Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of boiling Ethanol. Swirl and heat.[3]

-

Note: If solid remains, add Ethanol in 5 mL increments until dissolved. Do not exceed 60 mL total.

-

-

Decolorization (Optional): If the solution is dark brown, add 0.5 g activated charcoal, boil for 2 minutes, and perform a hot filtration (gravity) to remove carbon.

-

Nucleation Point: Maintain the clear filtrate at a gentle boil. Add hot Water dropwise via pipette.

-

Critical Step: Continue adding water until a persistent turbidity (cloudiness) just appears and does not disappear upon swirling.

-

-

Re-solubilization: Add 1-2 mL of Ethanol to clear the turbidity. The solution is now saturated.[4]

-

Controlled Cooling: Remove from heat. Clamp the flask above the benchtop. Allow to cool to room temperature undisturbed for 2 hours.

-

Why: Rapid cooling traps impurities in the crystal lattice.

-

-

Crystallization: Once at room temp, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

-

Filtration: Collect crystals via vacuum filtration (Buchner funnel). Wash with 10 mL of cold 50:50 Ethanol/Water.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Non-Polar Fractionation (Ethyl Acetate/Heptane)

Best for: Separating structural isomers (e.g., 2,4- vs 2,5-) or removing non-polar organic tars.

Step-by-Step Procedure:

-

Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (approx. 3 mL per gram of solid).

-

Antisolvent Addition: Remove from heat source but keep hot. Slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.

-

Reflux: Return to heat and add Ethyl Acetate dropwise until clear.

-

Seeding: If available, add a single seed crystal of the pure target isomer.

-

Cooling: Allow to cool very slowly (wrap flask in foil or a towel) to promote large, pure crystal growth.

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Symptom: The product separates as a liquid oil droplet at the bottom of the flask instead of crystals. Cause: The melting point of the solvated solid is lower than the temperature at which saturation occurs (often due to impurities lowering the MP).[7] Solution:

-

Reheat: Redissolve the oil by heating.[7]

-

Add More Solvent: Add 20% more of the good solvent (e.g., Ethanol) to lower the saturation concentration.

-

Vigorous Stirring: Stir rapidly during cooling to prevent oil coalescence; this promotes nucleation.

-

Seed: Add a seed crystal at a temperature above the oiling point but below the melting point.

Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

Figure 1: Decision matrix and process flow for the recrystallization of xylenesulfonamides, highlighting the critical intervention loop for "oiling out."

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General Recrystallization Techniques).

-

NIST Chemistry WebBook. (2023). Solubility Data for p-Xylene and Derivatives. National Institute of Standards and Technology. [Link]

-

Sprung, M. M. (1957). Sulfonamide Purification Process.[3][7][8] U.S. Patent No. 2,777,844. U.S. Patent and Trademark Office. (Historical industrial baseline for sulfonamide purification).

-

MDPI Crystals. (2019). Recrystallization and Micronization of p-Toluenesulfonamide. (Analogous chemistry and characterization). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. studylib.net [studylib.net]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. mt.com [mt.com]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

Application Notes and Protocols: Microwave-Assisted Synthesis of Sulfonamide Derivatives

Introduction

Sulfonamides represent a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities that have led to their use as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1][2] The synthesis of these vital compounds has traditionally relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable by-products.[3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool for the rapid, efficient, and clean synthesis of sulfonamide derivatives.[4][5][6]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of sulfonamides, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of microwave heating, explore various synthetic strategies, and provide step-by-step protocols with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

The Advantage of Microwave Synthesis: A Paradigm Shift in Efficiency

Microwave chemistry leverages the ability of polar molecules and ions to transform electromagnetic energy into heat.[7][8] Unlike conventional heating which relies on thermal conduction, microwave irradiation provides rapid and uniform heating of the reaction mixture.[9] This "in-core" heating is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[7][9]

-

Dipolar Polarization: Polar molecules in the reaction mixture attempt to align with the oscillating electric field of the microwaves. This rapid reorientation creates molecular friction, generating heat.[7]

-

Ionic Conduction: The presence of ions in the reaction mixture leads to their migration in the electric field. The resistance to this flow of ions results in the dissipation of energy as heat.[7]

This unique heating mechanism translates to several significant advantages over traditional methods:

-

Accelerated Reaction Rates: Microwave synthesis can dramatically reduce reaction times from hours to minutes.[5][6]

-

Increased Yields and Purity: The rapid and uniform heating often leads to higher product yields and minimizes the formation of side products, simplifying purification.[6][10]

-

Milder Reaction Conditions: Reactions can often be conducted at lower overall temperatures and pressures.[4]

-

Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process.[4][11]

-

Enhanced Selectivity: In some cases, microwave irradiation can lead to different reaction selectivities compared to conventional heating.[7]

These benefits align with the principles of green chemistry by reducing energy consumption and waste generation.[10][11]

Visualizing the Core Principle

Caption: Microwave-induced heating mechanisms.

Key Synthetic Strategies for Sulfonamide Synthesis

The versatility of microwave-assisted synthesis extends to various methods for constructing the sulfonamide linkage. Below are detailed protocols for some of the most effective and widely adopted strategies.

Direct Sulfonylation of Amines with Sulfonyl Chlorides

This is the most traditional and straightforward method for sulfonamide synthesis. Microwave irradiation significantly accelerates this reaction, often in the absence of a catalyst.

Conceptual Workflow

Caption: Workflow for direct sulfonylation.

Detailed Protocol: Synthesis of N-Benzyl-4-methylbenzenesulfonamide

Materials:

-

Benzylamine

-

p-Toluenesulfonyl chloride

-

Pyridine

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor vials (10 mL) with stir bars

-

CEM Discover Microwave Synthesis System (or equivalent)

Procedure:

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add benzylamine (1.0 mmol, 107 mg), p-toluenesulfonyl chloride (1.0 mmol, 191 mg), and pyridine (2.0 mmol, 158 mg).

-

Add 3 mL of DMF to the vial and seal it with a cap.

-

Place the vial in the microwave reactor cavity.

-

Irradiate the reaction mixture under the following conditions:

-

Power: 150 W (dynamic power control)

-

Temperature: 120 °C (monitored by an external IR sensor)

-

Hold Time: 5 minutes

-

Stirring: High

-

-

After the reaction is complete, cool the vial to room temperature using compressed air.

-

Pour the reaction mixture into 50 mL of ice-cold water.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

-

Dry the product under vacuum to afford N-benzyl-4-methylbenzenesulfonamide.

Rationale: The use of a polar aprotic solvent like DMF facilitates efficient microwave heating. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The short reaction time at an elevated temperature, achievable with microwave heating, leads to high yields and minimizes degradation.

Microwave-Assisted Synthesis from Sulfonic Acids

Directly using sulfonic acids or their salts offers a more atom-economical and often safer alternative to sulfonyl chlorides.[3][12] This method typically involves an in-situ activation of the sulfonic acid.[12][13]

Conceptual Workflow

Caption: Two-step, one-pot synthesis from sulfonic acids.

Detailed Protocol: Synthesis of Sulfonamides from Sulfonic Acids using TCT

This protocol is adapted from the work of De Luca and Giacomelli.[12][14]

Materials:

-

Sulfonic acid or its sodium salt

-

Triethylamine (Et3N)

-

Primary or secondary amine

-

Aqueous Sodium Hydroxide (2 M)

-

Acetone

-

Microwave reactor vials

Procedure:

-

Step 1 (Activation): In a microwave vial, combine the sulfonic acid (1.0 mmol), TCT (0.4 mmol), and triethylamine (1.0 mmol) in 2 mL of acetone.

-

Seal the vial and irradiate at 80 °C for 20 minutes.

-

Step 2 (Amination): To the resulting mixture, add the amine (1.2 mmol) and 2 M aqueous NaOH (1.2 mmol).

-

Seal the vial again and irradiate at 50 °C for 10 minutes.[12]

-

After cooling, dilute the reaction mixture with dichloromethane (DCM) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the sulfonamide product.

Rationale: TCT serves as an efficient activating agent, converting the sulfonic acid in-situ to a reactive sulfonyl intermediate.[12][14] The two-step microwave procedure allows for controlled activation followed by rapid amination, leading to high yields and broad functional group tolerance.[12][13] This method avoids the isolation of potentially unstable sulfonyl chlorides.[3]

Copper-Catalyzed N-Arylation of Sulfonamides

The formation of N-aryl sulfonamides is a crucial transformation in medicinal chemistry. Microwave-assisted, copper-catalyzed cross-coupling reactions provide an efficient route to these compounds.[15]

Detailed Protocol: N-Arylation of a Sulfonamide with an Aryl Bromide

Materials:

-

A primary sulfonamide (e.g., methanesulfonamide)

-

An aryl bromide (e.g., bromobenzene)

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., N,N'-dimethylethylenediamine)

-

A base (e.g., potassium carbonate)

-

A solvent (e.g., dioxane)

-

Microwave reactor vials

Procedure:

-

To a microwave vial, add the sulfonamide (1.2 mmol), aryl bromide (1.0 mmol), CuI (0.1 mmol), N,N'-dimethylethylenediamine (0.2 mmol), and potassium carbonate (2.0 mmol).

-

Add 3 mL of dioxane.

-

Seal the vial and irradiate in a microwave reactor at 140 °C for 30 minutes.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the N-aryl sulfonamide.

Rationale: The copper catalyst, in conjunction with a ligand, facilitates the C-N bond formation between the sulfonamide nitrogen and the aryl halide. Microwave heating accelerates the catalytic cycle, allowing for shorter reaction times and often lower catalyst loadings compared to conventional heating.

Microwave-Assisted Suzuki Coupling for Sulfonamide Derivatives

For more complex sulfonamide derivatives, functionalization of a pre-existing sulfonamide core via cross-coupling reactions is a powerful strategy. The Suzuki coupling is particularly useful for introducing aryl or heteroaryl moieties.

Detailed Protocol: Suzuki Coupling of an Aryl Halide-Containing Sulfonamide

Materials:

-

A sulfonamide bearing an aryl halide (e.g., 4-bromobenzenesulfonamide)

-

A boronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4 or a microencapsulated palladium catalyst like Pd EnCat™)

-

A base (e.g., potassium carbonate)

-

A solvent system (e.g., toluene/water/ethanol)

-

Microwave reactor vials

Procedure:

-

In a microwave vial, combine the aryl halide-containing sulfonamide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., 5 mol% Pd EnCat™), and potassium carbonate (2.0 mmol).

-

Add the solvent mixture (e.g., 4 mL toluene, 2 mL water, 1 mL ethanol).

-

Seal the vial and irradiate at 120 °C for 10-15 minutes.

-

After cooling, dilute with ethyl acetate and separate the layers.

-

Wash the organic layer with water and brine.

-

Dry, concentrate, and purify by chromatography to obtain the biaryl sulfonamide derivative.

Rationale: The palladium catalyst is essential for the Suzuki cross-coupling mechanism. Microwave irradiation dramatically accelerates the reaction, reducing times from hours to minutes. The use of encapsulated catalysts like Pd EnCat™ simplifies workup, as the catalyst can be removed by simple filtration.

Data Summary and Comparison

The following table summarizes typical reaction conditions and outcomes for the synthesis of a model sulfonamide using both conventional and microwave-assisted methods, highlighting the significant advantages of the latter.

| Synthesis Method | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |

| Direct Sulfonylation | Conventional | 100 | 8 hours | 75 | [1] |

| Microwave | 120 | 5 minutes | >90 | [2] | |

| From Sulfonic Acid | Conventional | 80 | 12 hours | 60 | [14] |

| Microwave | 80 (Step 1) 50 (Step 2) | 30 minutes total | ~95 | [12][14] | |

| Suzuki Coupling | Conventional | 100 | 8 hours | 82 | |

| Microwave | 120 | 10 minutes | >95 |

Conclusion

Microwave-assisted synthesis has emerged as an indispensable tool in the modern synthetic chemist's arsenal, particularly for the preparation of medicinally important sulfonamide derivatives. The protocols and insights provided in this guide demonstrate the power of MAOS to accelerate reactions, improve yields, and promote cleaner synthetic routes. By understanding the principles behind microwave heating and applying the detailed methodologies described, researchers can significantly enhance their efficiency and innovation in the discovery and development of novel sulfonamide-based therapeutics.

References

-

Wikipedia. Microwave chemistry. [Link]

-

Prajapati, A. K., & Kumar, S. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical Negative Results, 13(3), 568-577. [Link]

-

Bandyopadhyay, A., & Chowdhury, S. (2013). Microwave Chemistry: General Features and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-10. [Link]

-

Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

-

Leonelli, C., & Veronesi, P. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(15), 4583. [Link]

-

Sharma, U., & Bora, U. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonamides by Microwave irradiation and Conventional heating. [Link]

-

ResearchGate. (2018). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. [Link]

-

Gül, H. İ., & Sakagami, H. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Medicinal Chemistry Research, 26(7), 1434-1444. [Link]

-

De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. [Link]

-

Synced. (2024). Microwave assisted green organic synthesis. Synced. [Link]

-

K.D., S., & J.M., H. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. Chemical Science, 6(1), 343-353. [Link]

-

CEM Corporation. (n.d.). Microwave Heating - Mechanism and Theory. [Link]

-

Chawla, S. (2014). Microwave Chemistry: A Review. International Journal of Engineering Research & Technology, 3(5), 1-7. [Link]

-

ResearchGate. (2017). Synthesis of sulfonamides 8–14 via microwave irradiation. [Link]

-

Bouchareb, R., et al. (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. Molecules, 28(22), 7598. [Link]

-

De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. [Link]

-

De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. Scribd. [Link]

-

Benouis, C., et al. (2024). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). Chemistry, 6(4), 100-107. [Link]

-

Kumar, S., et al. (2022). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 963-968. [Link]

-

ResearchGate. (2012). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. [Link]

-

De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids Supporting Information. pubs.acs.org. [Link]

-

Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(5-6), 516-523. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 8. ijper.org [ijper.org]

- 9. Microwave Heating - Mechanism and Theory [cem.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]

- 12. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Melting Points in Impure Sulfonamide Crystals

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering issues with low or broad melting points in their synthesized sulfonamide crystals. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve these common yet critical issues in organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesized sulfonamide has a significantly lower and broader melting point range than the literature value. What is the fundamental cause?

A1: This is a classic sign of impurities within your crystalline sample. The phenomenon is known as melting point depression .[1][2][3] In a pure crystalline solid, the molecules are arranged in a highly ordered lattice structure. Melting requires a specific amount of thermal energy to overcome these uniform intermolecular forces.[1][4]

Impurities disrupt this orderly arrangement, creating defects in the crystal lattice.[1][3] These disruptions weaken the overall intermolecular forces, meaning less energy is required to break down the solid structure.[3][4] Consequently, the melting process begins at a lower temperature. The broad melting range occurs because different regions of the crystal have varying concentrations of impurities, leading to a non-uniform melting process throughout the sample.[1][5]

dot graph TD { A[Pure Sulfonamide Crystal] -- "Introduction of Impurities" --> B(Disrupted Crystal Lattice); B -- "Weakened Intermolecular Forces" --> C(Lower Energy Required for Melting); C -- "Initiates Melting at a Lower Temperature" --> D(Melting Point Depression); B -- "Non-uniform Distribution of Impurities" --> E(Broadened Melting Point Range); subgraph "Consequences" D; E; end } caption: "The causal relationship between impurities and melting point depression."

Q2: What are the most likely sources of impurities in my sulfonamide synthesis?

A2: Impurities can be introduced at various stages of the synthesis and purification process. The most common culprits include:

-

Unreacted Starting Materials: The primary amine and the sulfonyl chloride are common impurities if the reaction does not go to completion.[6]

-

Side Products: Hydrolysis of the sulfonyl chloride starting material can form the corresponding sulfonic acid, which can contaminate your final product.[6] Other side reactions specific to your synthetic route can also generate impurities.

-

Residual Solvents: Inadequate drying of your crystals will leave solvent molecules trapped within the lattice.[5] These solvent molecules act as impurities and can significantly depress the melting point.[5][7]

-

Reagents and Catalysts: Any non-volatile reagents, catalysts, or their byproducts that are not fully removed during workup will contaminate the final product.

Q3: I suspect impurities are the issue. How can I effectively purify my crude sulfonamide product?

A3: Recrystallization is the most powerful and commonly used technique for purifying solid organic compounds like sulfonamides.[8][9] The principle relies on the differential solubility of your desired compound and the impurities in a chosen solvent at different temperatures.[8]

-

The ideal solvent should dissolve the sulfonamide sparingly at room temperature but have high solubility at its boiling point.[8][10]

-

Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.[10]

-

Solvent Selection: This is the most critical step.[11] Test small amounts of your crude product with various solvents to find the one with the ideal solubility profile. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[12][13]

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid to just completely dissolve it.[11][12] Using an excess of solvent is a common mistake that leads to poor recovery.[14]

-

Decolorization (if necessary): If your solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove it.[11][12]

-

Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8][14] Rapid cooling can trap impurities.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of your crystals.[9][12]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all traces of residual solvent.[5]

dot graph TD { A[Crude Sulfonamide] -- "Add Minimum Hot Solvent" --> B{Dissolved in Hot Solvent}; B -- "Slow Cooling" --> C[Crystal Formation]; C -- "Vacuum Filtration" --> D(Pure Crystals); B -- "Impurities Remain in Solution" --> E(Mother Liquor); D -- "Thorough Drying" --> F[Final Pure Product]; } caption: "Workflow for single-solvent recrystallization."

Q4: My sulfonamide is "oiling out" instead of crystallizing during recrystallization. What's happening and how do I fix it?

A4: "Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystal.[12][14] This often happens when the melting point of your solid is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is very high.[12][14]

-

Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool more slowly.[12]

-

Change the Solvent System: Your current solvent may be unsuitable. Try a lower-boiling point solvent or a different solvent mixture.[11][12]

-

Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[12][15]

Q5: After recrystallization, the melting point is sharp but still lower than expected. What could be the cause?

A5: If you have a sharp melting point, it suggests a relatively pure substance. However, a persistent depression in the melting point could be due to polymorphism .[16][17][18]

Polymorphism is the ability of a compound to exist in more than one crystal lattice structure.[16][18] Different polymorphs of the same compound can have different physical properties, including melting points, solubilities, and stabilities.[18][19] The specific polymorph obtained can be influenced by factors such as the solvent used for crystallization and the rate of cooling.[17]

It is also possible that you have an impurity that co-crystallizes with your product and is not easily removed by simple recrystallization.

Q6: How can I confirm the identity and purity of my recrystallized sulfonamide?

A6: A combination of techniques will give you the most confidence in your product's identity and purity.

-

Mixed Melting Point Analysis: Mix a small amount of your purified compound with an authentic, pure sample of the expected sulfonamide.[20][21]

-

Chromatographic Methods:

-

Spectroscopic Methods:

-

NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and identify any impurities.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups.[27]

-

| Technique | Information Obtained | Key Advantages | Limitations |

| Melting Point | Purity assessment (range) | Fast, inexpensive | Not definitive for identity |

| Mixed Melting Point | Identity confirmation | Strong evidence for identity | Requires an authentic sample |

| TLC | Qualitative purity, reaction monitoring | Fast, low cost | Not quantitative |

| HPLC | Quantitative purity, impurity profile | High precision and accuracy | Requires reference standards |

| NMR | Structural confirmation, impurity ID | Definitive structural information | Higher cost, requires expertise |

References

-

Melting point depression - IBChem. Available at: [Link]

-

Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. Available at: [Link]

-

Solvent Selection and Recrystallization Guide | PDF - Scribd. Available at: [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. Available at: [Link]

-

How does inadequate removal of solvent affect the melting point analysis? - Brainly. Available at: [Link]

-

6.1C: Melting Point Theory - Chemistry LibreTexts. Available at: [Link]

-

What causes melting point depression? - Quora. Available at: [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

-

Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. Available at: [Link]

-

Melting-point depression - Wikipedia. Available at: [Link]

-

Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. Available at: [Link]

-

(PDF) Polymorphism in Sulfonamides - ResearchGate. Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

-

Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. Available at: [Link]

-

Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available at: [Link]

-

Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ResearchGate. Available at: [Link]

-

Method of mixed melting points . Available at: [Link]

-

Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. Available at: [Link]

- US2777844A - Sulfonamide purification process - Google Patents.

-

3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

-

Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchGate. Available at: [Link]

-

Melting Point Depression Explained - YouTube. Available at: [Link]

-

Mixed melting point determination - Biocyclopedia. Available at: [Link]

-

What should I do if crystallisation does not occur? - Quora. Available at: [Link]

- US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate ... - Google Patents.

-

6.1E: Mixed Melting Points - Chemistry LibreTexts. Available at: [Link]

-

Sulfonamide-impurities - Pharmaffiliates. Available at: [Link]

-

Mixed Melting Point - YouTube. Available at: [Link]

- DE77435C - Process for the purification of crude toluenesulfonamide - Google Patents.

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

-

Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology. Available at: [Link]

-

Crystallization of Organic Compounds . Available at: [Link]

-

Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

-

Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. Available at: [Link]

-

Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. Available at: [Link]

-

Process for preparing sulfonamide compounds | Patent Publication Number 20220009952 . Available at: [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC. Available at: [Link]

-

Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. Available at: [Link]

-

Effect of impurities on melting and boiling points - Chemistry Stack Exchange. Available at: [Link]

-

Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - I.R.I.S. Available at: [Link]

-

Effects of Moisture and Residual Solvent on the Phase Stability of Orthorhombic Paracetamol | Request PDF - ResearchGate. Available at: [Link]

-

Residual Solvents in Pharmaceuticals - Veeprho. Available at: [Link]

-

Effects of Residual Solvent on Glass Transition Temperature of Poly(methyl methacrylate) | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. ibchem.com [ibchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. brainly.com [brainly.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. veeprho.com [veeprho.com]

- 8. edu.rsc.org [edu.rsc.org]

- 9. scribd.com [scribd.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 15. quora.com [quora.com]

- 16. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mt.com [mt.com]

- 21. issr.edu.kh [issr.edu.kh]

- 22. Mixed melting point determination | Melting points | Laboratory techniques [biocyclopedia.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. rjptonline.org [rjptonline.org]

- 27. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

1H NMR chemical shifts of 2,3-dimethylbenzene-1-sulfonamide

This guide provides a technical comparison and structural validation framework for 2,3-dimethylbenzene-1-sulfonamide , focusing on its differentiation from common regioisomers (specifically the 3,4-dimethyl analog) using 1H NMR spectroscopy.

Differentiation from Regioisomers & Solvent Effects

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Scope: Structural characterization, isomer differentiation strategies, and experimental protocols.

Executive Summary: The Regioisomer Challenge

In the synthesis of sulfonamide-based carbonic anhydrase inhibitors or anticancer agents, the sulfonation of o-xylene (1,2-dimethylbenzene) is a critical step. However, this reaction often yields a mixture of regioisomers.

-

Target Molecule: 2,3-dimethylbenzene-1-sulfonamide (Sulfonyl group at position 1, adjacent to methyl).

-

Common Contaminant: 3,4-dimethylbenzene-1-sulfonamide (Sulfonyl group at position 4, less sterically hindered).

Distinguishing these two isomers requires precise interpretation of the aromatic splitting patterns , as mass spectrometry cannot differentiate them. This guide outlines the specific NMR signatures required to validate the 2,3-isomer.

Experimental Protocol: Sample Preparation

Sulfonamide protons (

Method A: Standard Characterization (DMSO-d6)

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is the gold standard.

-

Why: It forms strong hydrogen bonds with the sulfonamide

, slowing proton exchange and resulting in a sharp, distinct singlet (or broad peak) around 7.0–7.5 ppm. -

Concentration: 10–15 mg in 0.6 mL DMSO-d6.

-

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Method B: Lipophilicity Assessment (CDCl3)

-

Solvent: Chloroform-d (CDCl3).

-

Why: Used to assess solubility for biological assays.

-

Caveat: The

protons often appear broad, variable (4.5–6.0 ppm), or may disappear entirely due to exchange if the solvent is "wet" (acidic impurities).

Comparative Spectral Analysis

The definitive method for identifying 2,3-dimethylbenzene-1-sulfonamide is the aromatic coupling pattern.

Differentiation Logic: The "Contiguous vs. Isolated" Rule

| Feature | 2,3-Dimethyl Isomer (Target) | 3,4-Dimethyl Isomer (Common Impurity) |

| Substitution Pattern | 1,2,3-substituted benzene | 1,2,4-substituted benzene |

| Proton Positions | H4, H5, H6 (All adjacent) | H2, H5, H6 (H2 is isolated) |

| Spin System | AMX or ABX (Contiguous) | AB + S (Isolated Singlet) |

| Key Signal (Aromatic) | Triplet (t) or dd for H5 | Singlet (s) for H2 |

| Splitting Pattern | Doublet – Triplet – Doublet | Singlet – Doublet – Doublet |

Detailed Chemical Shift Data (DMSO-d6)

A. Target: 2,3-Dimethylbenzene-1-sulfonamide

Predicted high-confidence shifts based on substituent shielding effects.

-

7.75 – 7.85 ppm (1H, d, J

-

7.35 – 7.45 ppm (1H, d, J

-

7.25 – 7.35 ppm (1H, t/dd, J

-

7.20 – 7.40 ppm (2H, s, broad):

-

2.40 – 2.55 ppm (6H, s):

B. Contaminant: 3,4-Dimethylbenzene-1-sulfonamide

Experimental reference values [1, 2].[1]

-

7.60 – 7.72 ppm (1H, s or d, J

-

7.55 – 7.65 ppm (1H, dd, J

-

7.25 – 7.35 ppm (1H, d, J

-

2.30 – 2.35 ppm (6H, s):

Critical Diagnostic: If you see a distinct aromatic singlet around 7.6–7.7 ppm, your sample contains the 3,4-isomer . If you see a triplet (or pseudo-triplet) around 7.3 ppm and no aromatic singlet, you have the 2,3-isomer .

Visualization: Isomer Identification Workflow

The following flowchart illustrates the decision process for validating the synthesis of the 2,3-isomer.

Caption: Decision tree for distinguishing 2,3-dimethylbenzene-1-sulfonamide from its 3,4-isomer using 1H NMR splitting patterns.

Solvent Effects on Chemical Shifts

The choice of solvent dramatically shifts the sulfonamide (

| Solvent | Peak Shape | Mechanism | |

| DMSO-d6 | 7.20 – 7.40 ppm | Sharp / Broad Singlet | Strong H-bonding between solvent oxygen and NH protons. |

| Acetone-d6 | 6.50 – 6.80 ppm | Broad Singlet | Moderate H-bonding. |

| CDCl3 | 4.50 – 5.50 ppm | Very Broad / Invisible | Weak interaction; rapid proton exchange often broadens peak into baseline. |

Technical Note: In CDCl3, the aromatic protons will shift upfield by approximately 0.1–0.3 ppm compared to DMSO-d6 due to the loss of solvent polarity effects.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84423, N,N-Dimethylbenzenesulfonamide. Retrieved from [Link]

-